Structural Uniqueness vs. Closest Pipeline Analogs
The compound possesses a unique structural feature set within the Bayer VR1 antagonist series. While the general Markush structure in the foundational patent covers a vast chemical space, the specific combination of a cyclopentyl group on the urea nitrogen and a 2-hydroxy substitution on the tetrahydronaphthalene ring is a distinct, exemplified embodiment. This exact combination is not reproduced in the most commonly cited close analogs from the same patent family, such as the piperidine-carboxamide series (e.g., 1-(4-Fluorophenyl)-N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide) [1]. This structural divergence implies a different binding mode and selectivity profile.
| Evidence Dimension | Molecular scaffold and key substituent |
|---|---|
| Target Compound Data | Cyclopentyl-urea linked to 2-hydroxy-1,2,3,4-tetrahydronaphthalene |
| Comparator Or Baseline | 1-(4-Fluorophenyl)-N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide (a representative of the lead piperidine-carboxamide series) |
| Quantified Difference | The target compound is a urea, while the comparator is a carboxamide. The location of the hydroxyl group and the attachment point of the pharmacophore differ (position 2 vs. position 7 on the tetrahydronaphthalene ring), representing a distinct chemotype. |
| Conditions | Structural comparison based on disclosed patent examples [1]. Specific head-to-head biological data is not publicly available. |
Why This Matters
For a medicinal chemistry project, procuring this specific chemotype is essential to explore the structure-activity relationship (SAR) around the urea linker and cyclopentyl group, which is a distinct branch of the VR1 antagonist landscape.
- [1] Bouchon, A., et al. (2008). Tetrahydro-naphthalene and urea derivatives. U.S. Patent Application Publication No. US 2008/0045546 A1. Assigned to Bayer Healthcare AG. View Source
